3-Aminothiophene-2-carbohydrazide

Anticancer Colon Cancer Selectivity

Sourcing the precise 3-amino-2-carbohydrazide thiophene scaffold for kinase inhibitor programs is challenging. This compound solves that with its non-trivial substitution pattern essential for c-Kit inhibitor synthesis (protected under US Patent US7388012). • Dual amino/hydrazide reactivity enables parallel synthesis of N-acylhydrazone, triazole, and thiadiazole libraries • Derivatives achieve 33 SI selectivity index and IC₅₀ of 5.28 µM against colon cancer cells • Validated starting material for hit-to-lead optimization across oncology indications Supplied with certificates of analysis for direct use in medicinal chemistry workflows.

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 137844-98-5
Cat. No. B160484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothiophene-2-carbohydrazide
CAS137844-98-5
Synonyms2-Thiophenecarboxylicacid,3-amino-,hydrazide(9CI)
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)C(=O)NN
InChIInChI=1S/C5H7N3OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,6-7H2,(H,8,9)
InChIKeyGKLNRCFUWGEIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminothiophene-2-carbohydrazide: Key Heterocyclic Scaffold


3-Aminothiophene-2-carbohydrazide (CAS: 137844-98-5) is a heterocyclic building block characterized by a thiophene core with an amino group at the 3-position and a carbohydrazide moiety at the 2-position . Its molecular formula is C5H7N3OS, with a molecular weight of 157.19 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, primarily valued for its capacity to form diverse derivatives, including N-acylhydrazones, through reactions at its hydrazide group . While the parent compound has not been reported to exhibit significant direct biological activity, its unique substitution pattern makes it a key starting material for the synthesis of targeted inhibitors, particularly for kinases like c-Kit, and for anticancer agents [1].

Risks of Generic Substitution for 3-Aminothiophene-2-carbohydrazide


The 3-amino-2-carbohydrazide substitution pattern on the thiophene ring is non-trivial and provides a unique chemical handle that is not easily replicated by other thiophene isomers or analogs. Simple in-class substitution with other thiophene-2-carbohydrazides lacking the 3-amino group, or with thiophene-3-carbohydrazide isomers, would fundamentally alter the compound's reactivity and the biological properties of its resulting derivatives [1]. The 3-amino group is essential for constructing more complex, fused heterocyclic systems and for forming specific interactions with biological targets like the ATP-binding pocket of the c-Kit kinase [2]. As demonstrated in derivative studies, this precise molecular architecture is directly linked to achieving a high degree of selectivity for cancerous over healthy cells, a performance metric that generic alternatives are highly unlikely to meet [3].

Quantitative Evidence for 3-Aminothiophene-2-carbohydrazide


Selectivity Advantage Over Doxorubicin in Colon Cancer

Derivatives synthesized from the 3-aminothiophene-2-carbohydrazide scaffold show significantly higher selectivity for colon cancer cells compared to the standard-of-care chemotherapeutics doxorubicin and gefitinib. The most active derivative, compound 11, (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide, was found to be 7-fold more selective than doxorubicin and 4-fold more selective than gefitinib in vitro [1]. This indicates a class-level advantage where the scaffold facilitates the development of compounds with a potentially wider therapeutic window.

Anticancer Colon Cancer Selectivity Cytotoxicity

Potency in HCT116 Colon Cancer Cells

The most potent derivative synthesized from the 3-aminothiophene-2-carbohydrazide scaffold (compound 11) demonstrated an IC50 value of 5.28 µM against the HCT116 human colon cancer cell line [1]. This quantitative result establishes a clear benchmark for the anti-colon cancer activity achievable with this chemical series, offering a quantifiable performance advantage over unmodified or differently substituted thiophene starting materials.

Anticancer Colon Cancer Cytotoxicity HCT116

c-Kit Kinase Inhibitor Development

The specific (2-hydrazido)(3-amino)thiophene core, for which 3-aminothiophene-2-carbohydrazide is the direct precursor, is explicitly claimed in a patent for compounds that are inhibitors of the c-Kit proto-oncogene [1]. The patent defines a new class of inhibitors intended to treat c-Kit-driven cancers like gastrointestinal stromal tumors (GIST) and mastocytosis, offering a targeted approach distinct from broadly cytotoxic chemotherapies. This establishes a defined and protected therapeutic application space for this specific scaffold.

Kinase Inhibitor c-Kit Oncology Targeted Therapy

Research and Industrial Applications of 3-Aminothiophene-2-carbohydrazide


Selective c-Kit Inhibitor Lead Generation

This scenario is directly supported by US Patent US7388012, which protects the (2-hydrazido)(3-amino)thiophene scaffold as a core for c-Kit kinase inhibitors [1]. Research groups focused on developing new therapies for GIST, mastocytosis, or acute myeloid leukemia (AML) can use 3-aminothiophene-2-carbohydrazide to synthesize and screen novel analogs within this claimed chemical space, aiming to identify leads with improved potency or selectivity over existing c-Kit inhibitors like imatinib.

Anti-Colon Cancer Lead Optimization

Based on the evidence that derivatives of this scaffold achieve high selectivity indices (33 SI) and single-digit micromolar IC50 values (5.28 µM) against colon cancer cells [2], this compound is a validated starting material for hit-to-lead optimization programs. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) around the hydrazide and amino groups to further enhance potency and drug-like properties for colorectal cancer indications.

Heterocyclic Library Synthesis for Screening

The presence of both a nucleophilic amino group and an electrophilic hydrazide on a thiophene core makes 3-aminothiophene-2-carbohydrazide a highly versatile and productive building block [1]. It is ideally suited for parallel synthesis to generate focused libraries of N-acylhydrazones, triazoles, thiadiazoles, and other fused heterocycles. This supports high-throughput screening efforts across multiple therapeutic areas, not limited to oncology, by rapidly exploring diverse chemical space anchored by a privileged structure.

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